Sulfanilamide, N(sup 1)-sodium deriv
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Overview
Description
Sulfanilamide, N(sup 1)-sodium deriv is a derivative of sulfanilamide, which is a sulfonamide antibacterial drug. Sulfanilamide itself is an organic compound consisting of an aniline derivatized with a sulfonamide group. This compound has been historically significant in the development of antibiotics and has been used in various medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most typical method for the synthesis of sulfonamides, including sulfanilamide derivatives, involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . The nucleophilicity of amines can vary depending on the groups attached to them. Generally, primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity .
Industrial Production Methods
Industrial production of sulfanilamide derivatives often involves large-scale synthesis using similar methods as described above. The process typically includes the chlorosulfonylation of aromatic rings, which is a reliable approach to sulfonyl chlorides, although it requires hazardous reagents and is ineffective for electron-deficient substrates . Alternative approaches include the oxidation and chlorination of thiols or the diazotization of anilines followed by treatment with sulfur dioxide .
Chemical Reactions Analysis
Types of Reactions
Sulfanilamide derivatives undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sulfanilamide can lead to the formation of sulfanilic acid, while reduction can yield aniline derivatives .
Scientific Research Applications
Sulfanilamide derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of other compounds.
Biology: Studied for their effects on bacterial cells and mechanisms of antibiotic resistance.
Medicine: Used as antibacterial agents and in the treatment of various infections.
Industry: Applied in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Sulfanilamide derivatives function by competitively inhibiting enzymatic reactions involving para-aminobenzoic acid (PABA). Specifically, they inhibit the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria . This inhibition prevents the bacteria from synthesizing folic acid, which is necessary for their growth and replication .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Sulfadiazine: An antibiotic used to treat bacterial infections.
Sulfamethoxazole: Another antibiotic often used in combination with trimethoprim.
Furosemide: A loop diuretic used to treat fluid build-up due to heart failure, liver scarring, or kidney disease.
Uniqueness
Sulfanilamide, N(sup 1)-sodium deriv is unique due to its specific structure and the presence of the sodium derivative, which can influence its solubility and reactivity compared to other sulfonamides .
Properties
Molecular Formula |
C10H10N4NaO2S+ |
---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
sodium;4-amino-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H10N4O2S.Na/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2,(H,12,13,14);/q;+1 |
InChI Key |
UDGAQHHZTADYTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Origin of Product |
United States |
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